
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H14BrNO3. It is known for its unique structure, which includes a bromophenyl group and an oxobutyl group attached to a carbamic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester typically involves the reaction of 4-bromophenyl isocyanate with 3-oxobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
4-bromophenyl isocyanate+3-oxobutyl alcohol→Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of 4-bromophenyl(3-hydroxybutyl)carbamic acid methyl ester.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The oxobutyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (4-chlorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-fluorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester
Uniqueness
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable in research and industrial applications.
Propriétés
Numéro CAS |
845618-99-7 |
|---|---|
Formule moléculaire |
C12H14BrNO3 |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
methyl N-(4-bromophenyl)-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C12H14BrNO3/c1-9(15)7-8-14(12(16)17-2)11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
UCBBJCQEEAOXDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCN(C1=CC=C(C=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


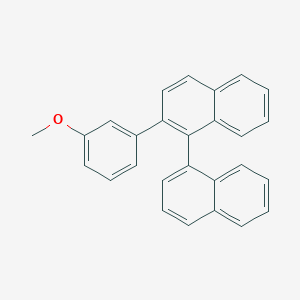
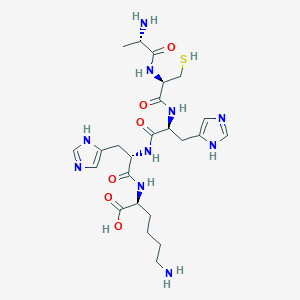
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
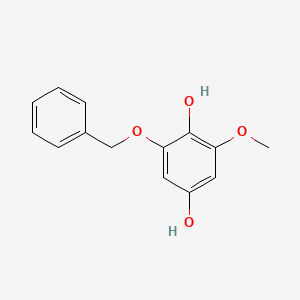

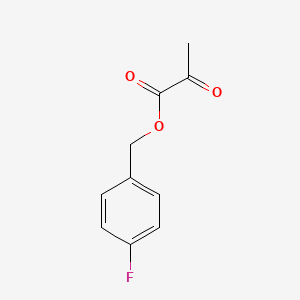
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
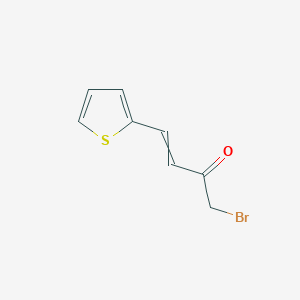
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)

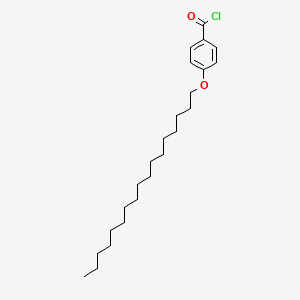
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
